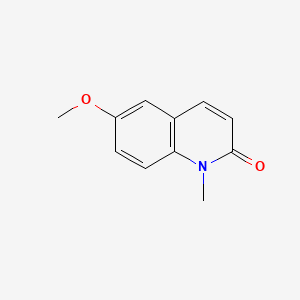

6-Methoxy-1-methyl-2(1H)-quinolinone

Description

Historical Evolution of Quinolinone Chemistry and Significance

The history of quinolinone chemistry is intrinsically linked to the development of quinoline-based compounds, which began with the isolation of quinoline (B57606) from coal tar in 1834. scbt.com The initial significant breakthrough in the medicinal application of this class came with the discovery of nalidixic acid in 1962, a by-product of the synthesis of the antimalarial drug chloroquine. nih.gov This discovery marked the dawn of the quinolone antibiotics era. nih.govnbinno.comnih.gov

Early quinolones, such as nalidixic acid, had a limited spectrum of activity. nih.gov A pivotal moment in the evolution of quinolinone chemistry was the introduction of a fluorine atom at the C-6 position and a piperazinyl group at the C-7 position of the quinolinone nucleus in the 1970s. nbinno.comnih.gov This led to the development of fluoroquinolones like norfloxacin, which exhibited a broader antibacterial spectrum and improved pharmacokinetic properties. nbinno.comnih.gov Subsequent generations of fluoroquinolones, including ciprofloxacin, ofloxacin, and levofloxacin, further expanded the utility of this scaffold in treating a variety of bacterial infections by targeting bacterial DNA gyrase and topoisomerase IV. nbinno.comresearchgate.net

Beyond their antibacterial applications, the versatile quinolinone scaffold has been explored for a multitude of other biological activities, cementing its significance in the field of drug discovery.

Academic Importance of 2(1H)-Quinolinone Derivatives in Contemporary Chemical Research

The 2(1H)-quinolinone scaffold and its derivatives are of immense academic importance due to their wide-ranging biological activities and applications in materials science. nih.gov In medicinal chemistry, these compounds are recognized as "privileged structures" because they can interact with a variety of biological targets. nih.gov

Research has demonstrated that 2(1H)-quinolinone derivatives possess a broad spectrum of pharmacological properties, including:

Anticancer activity: Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com

Anti-inflammatory properties: The scaffold is a key component in the development of anti-inflammatory agents. nih.gov

Antiviral activity: Research has explored the potential of quinolinone derivatives as antiviral agents. sigmaaldrich.com

Cardiovascular effects: Some derivatives have been investigated for their potential in treating cardiovascular disorders. researchgate.netmdpi.com

The academic interest in 2(1H)-quinolinones also extends to their synthesis. The development of novel and efficient synthetic methodologies to access functionalized quinolinone derivatives remains an active area of research. researchgate.netepa.gov Furthermore, the photophysical properties of the 2-quinolone system have led to their investigation in the development of fluorescent sensors and other functional organic materials.

Positioning of 6-Methoxy-1-methyl-2(1H)-quinolinone within Current Quinolinone Research

While extensive research has been conducted on the broader 2(1H)-quinolinone scaffold, specific studies on This compound are not widely documented in publicly available literature. However, its structural features, namely the methoxy (B1213986) group at the 6-position and the methyl group at the 1-position, place it within a class of compounds that are of significant interest in medicinal chemistry.

The presence of a methoxy group at the 6-position of the quinoline ring is a common feature in many biologically active molecules. For instance, 6-methoxyquinoline (B18371) derivatives have been investigated for their potential as P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer therapy. researchgate.netmdpi.com Additionally, the 6-methoxyquinoline moiety serves as a crucial building block in the synthesis of various pharmaceutical agents and is explored in materials science for applications like organic light-emitting diodes (OLEDs). nih.gov

The N-methylation at the 1-position is also a common modification in quinolinone chemistry, often influencing the compound's physicochemical properties and biological activity.

Given the established biological significance of the 6-methoxy-quinolinone scaffold, it can be inferred that this compound would be a valuable compound for screening in various biological assays, particularly in the search for new anticancer and antimicrobial agents. Its synthesis and further functionalization could lead to the discovery of novel therapeutic leads. The compound serves as a clear example of a synthetically accessible yet underexplored molecule within the rich field of quinolinone chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| CAS Number | 5392-11-0 | |

| Appearance | Solid (predicted) | nbinno.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10-5-4-9(14-2)7-8(10)3-6-11(12)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDUJPYLXACBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202201 | |

| Record name | 6-Methoxy-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-11-0 | |

| Record name | 6-Methoxy-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-methyl-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3255 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-1-METHYL-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILE1R3Z4XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 6 Methoxy 1 Methyl 2 1h Quinolinone and Its Derivatives

Established Synthetic Routes to the 2(1H)-Quinolinone Core

The synthesis of the 2(1H)-quinolinone core, the fundamental structure of 6-Methoxy-1-methyl-2(1H)-quinolinone, has been approached through several classical methods. These well-established reactions provide the foundational chemical pathways to construct this important heterocyclic system.

Traditional methods for quinoline (B57606) synthesis, which can be adapted for quinolinones, include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. tandfonline.comnih.govnih.govijpsjournal.com These methods typically involve the cyclocondensation or cyclization of aniline (B41778) derivatives with carbonyl compounds. mdpi.com For instance, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing an active methylene (B1212753) group. ijpsjournal.com

Another significant approach is the Knorr synthesis, which utilizes the condensation of β-ketoanilides. These classical syntheses, while effective, often require harsh conditions such as high temperatures and the use of strong acids, which can lead to environmental concerns and limit the functional group tolerance of the reaction. tandfonline.comnih.govresearchgate.net

More contemporary methods have focused on transition metal-catalyzed reactions. Palladium-catalyzed reactions, for example, have been developed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org Ruthenium-catalyzed cyclization of anilides with propiolates or acrylates also affords 2-quinolones in good to excellent yields. organic-chemistry.org These catalytic methods often proceed under milder conditions and offer greater efficiency.

A palladium-catalyzed cascade reaction involving C-H bond activation, C-C bond formation, and cyclization has been shown to be a practical route to 2-quinolinones from simple anilines. acs.org This method highlights the move towards more atom-economical and step-economical synthetic strategies.

Specific Adaptations and Challenges in this compound Synthesis

The synthesis of the specific compound this compound presents unique challenges and necessitates adaptations to the established synthetic routes. The presence of the methoxy (B1213986) and methyl groups on the quinolinone core requires careful consideration of starting materials and reaction conditions to ensure regioselectivity and avoid unwanted side reactions.

One of the primary challenges is the potential for the formation of regioisomers. For instance, in a Doebner-von Miller type reaction, the cyclization of an aniline derivative can lead to different isomers depending on the substitution pattern. The synthesis of 6-methoxyquinolines often starts from p-anisidine (B42471), which directs the cyclization to the desired position. nih.gov

A specific method for synthesizing 6-methoxyquinoline (B18371) involves the Skraup synthesis, using p-anisidine, glycerol, and an oxidizing agent in the presence of sulfuric acid. google.com However, this method can be aggressive and lead to polymerization and low yields. google.com

The introduction of the N-methyl group can be achieved through methylation of the corresponding N-H quinolinone. However, methylation can sometimes occur at other positions, such as the oxygen of the carbonyl group, leading to the formation of 2-methoxyquinoline (B1583196) derivatives. semanticscholar.org To circumvent this, protection of the amide group may be necessary before methylation to achieve the desired N-methylated product. semanticscholar.org

Challenges also arise from the reactivity of the starting materials. For example, α,β-unsaturated aldehydes or ketones used in some syntheses can be prone to polymerization under the reaction conditions. google.com

A documented synthesis of a related compound, 6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, provides insight into the construction of this substituted quinolinone system. The synthesis of the fully unsaturated this compound would require a subsequent dehydrogenation step.

Innovations in Sustainable and Catalytic Quinolinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic methods for quinolinone synthesis. These innovations aim to address the drawbacks of traditional methods, such as harsh reaction conditions and the generation of hazardous waste.

Application of Green Chemistry Principles in Quinolinone Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline and quinolinone derivatives to minimize environmental impact. tandfonline.comnih.govacs.org This includes the use of greener solvents, alternative energy sources, and catalysts that can be recycled and reused.

One key area of development is the use of water as a solvent. An environmentally benign methodology has been developed for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature, which avoids the use of any base and organic solvent. researchgate.net This method boasts short reaction times, high yields, and a reusable reaction medium. researchgate.net

Microwave-assisted synthesis has also emerged as a green alternative, often leading to shorter reaction times and improved yields. nih.govijpsjournal.com For example, a Nafion-mediated Friedländer quinoline synthesis in ethanol (B145695) under microwave conditions provides an environmentally friendly route to quinolines. mdpi.com

The use of biodegradable and environmentally friendly catalysts is another important aspect of green quinolinone synthesis. Formic acid has been utilized as a versatile and green catalyst for the synthesis of quinolines. ijpsjournal.com Nanocatalysts are also gaining attention due to their high efficiency and potential for recyclability. nih.gov

Modern Catalytic Systems for 2(1H)-Quinolinone Ring Formation

Modern catalytic systems have revolutionized the formation of the 2(1H)-quinolinone ring, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition metal catalysis, particularly with palladium, rhodium, and copper, has been extensively explored. ijpsjournal.commdpi.com Palladium-catalyzed methods include the cyclization of N-(2-formylaryl)alkynamides and the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.orgorganic-chemistry.org A visible-light-mediated photocatalytic approach for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported as a highly atom-economical and greener alternative. rsc.org

Rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters has been used for the regioselective synthesis of quinoline carboxylates. mdpi.com Copper-catalyzed reactions have also been employed, for instance, in the one-pot cascade reactions of 2-bromobenzaldehydes with aryl methyl ketones and aqueous ammonia. tandfonline.com

Iron-catalyzed systems are also emerging as a more sustainable option. A single-atom iron catalyst has been shown to be effective in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Additionally, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones provide an environmentally benign approach to N-heterocycles. organic-chemistry.org

These modern catalytic systems not only improve the efficiency and sustainability of 2(1H)-quinolinone synthesis but also open up new avenues for the creation of diverse and complex quinolinone derivatives.

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the this compound scaffold are crucial for exploring its potential applications and for the synthesis of more complex molecules. These strategies involve the selective introduction of various functional groups at different positions of the quinolinone ring.

Regioselective Modifications of the Quinolinone Scaffold

Regioselective modification of the quinolinone scaffold allows for the precise installation of substituents at specific positions, which is essential for structure-activity relationship studies and the development of targeted molecules.

C-H activation has become a powerful tool for the direct and regioselective functionalization of quinolines and their derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized substrates and is therefore more atom- and step-economical. mdpi.com The N-oxide of a quinoline can act as a directing group to facilitate C-2 and C-8 functionalization. researchgate.net

For the this compound scaffold, electrophilic aromatic substitution would likely be directed by the activating methoxy group to the C-5 and C-7 positions. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can be employed.

Nucleophilic substitution reactions are also important for modifying the quinolinone core. For example, if a halogen is introduced at a specific position, it can be displaced by various nucleophiles to introduce a wide range of functional groups. The synthesis of 4-substituted quinolinones has been achieved through nucleophilic substitution of a 4-chloroquinolinone precursor. mdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating C-C bonds and introducing aryl or heteroaryl substituents. mdpi.comresearchgate.net This has been demonstrated in the synthesis of 8-phenyl-substituted 2-(1H-benzo[d]imidazol-2-yl)quinolines. mdpi.com

The reactivity of the methyl group on the nitrogen can also be exploited for further derivatization, although this is less common than modifications to the aromatic ring system.

Below is a table summarizing some of the key functionalization strategies:

| Reaction Type | Position(s) Targeted | Reagents/Catalysts | Functional Groups Introduced |

| Electrophilic Aromatic Substitution | C-5, C-7 | Halogenating agents, Nitrating agents, Sulfonating agents | Halogens, Nitro, Sulfonic acid |

| C-H Activation/Functionalization | C-2, C-8 (via N-oxide) | Transition metal catalysts (Pd, Rh, etc.) | Aryl, Alkyl, etc. |

| Nucleophilic Aromatic Substitution | Positions with leaving groups (e.g., halogens) | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether |

| Suzuki-Miyaura Cross-Coupling | Positions with leaving groups (e.g., halogens) | Palladium catalysts, Boronic acids | Aryl, Heteroaryl |

These regioselective modification strategies provide a versatile toolbox for the synthesis of a diverse library of this compound derivatives, enabling the exploration of their chemical and biological properties.

Synthesis of Analogues for Structure-Activity Relationship (SAR) and Mechanistic Elucidation

The systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry, aimed at elucidating Structure-Activity Relationships (SAR) and understanding the mechanistic basis of biological activity. Researchers synthesize a variety of analogues by introducing different substituents at various positions on the quinolinone core. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A notable strategy involves the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives through a one-step Doebner reaction. nih.gov In this approach, substituted benzaldehydes, pyruvic acid, and p-anisidine are refluxed in ethanol to yield 4-carboxy quinolines. nih.gov Subsequent reduction of the carboxyl group to an alcohol using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF) furnishes analogues with a hydroxymethyl group at the 4-position. nih.gov SAR studies on these compounds revealed that the hydroxymethyl group at this position is critical for P-glycoprotein (P-gp) inhibitory activity. nih.gov For instance, analogues 5a and 5b demonstrated significantly more potent P-gp inhibition than the reference compound, verapamil. nih.gov

Another approach focuses on designing quinolinone derivatives as multifunctional agents for complex diseases like Alzheimer's. A series of novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov Kinetic and molecular modeling studies for the most potent compound, 4c , indicated it acts as a mixed-type inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual binding mode, elucidated through the synthesis and testing of various analogues, provides a clear mechanistic insight into its inhibitory action. nih.gov

Furthermore, the synthesis of quinoline analogues as P2X7 receptor antagonists has been explored for their potential in treating inflammatory conditions. nih.gov These studies involve creating a series of derivatives to probe the chemical space around the quinoline core, leading to the identification of compounds with excellent cellular potency and favorable pharmacokinetic profiles. nih.gov Similarly, quinolin-2-one derivatives have been designed as inhibitors of HIV-1 reverse transcriptase by replacing certain moieties with hydrophobic aromatic rings, based on established pharmacophore models. nih.gov

The synthesis of a dinitro derivative, (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol, was achieved through the nitration of quinine (B1679958) using sulfuric and nitric acid. semanticscholar.org Although this specific analogue did not show potential for malaria treatment, its synthesis demonstrates a method for introducing nitro groups onto the quinoline ring, which can be valuable for probing electronic effects in SAR studies. semanticscholar.org

Table 1: Selected 6-Methoxy-Quinolinone Analogues and their Biological Significance

Stereochemical Control in the Synthesis of Chiral Quinolinone Derivatives

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like quinolinone derivatives, as the spatial arrangement of atoms can profoundly impact biological activity. rijournals.com The development of asymmetric synthetic methods allows for the preparation of specific enantiomers or diastereomers, which is essential for producing chirally pure pharmaceuticals and for studying stereochemistry-dependent biological interactions.

One effective strategy for stereocontrol is the use of chiral catalysts. Cinchona alkaloids, for example, have been employed as organocatalysts to control the stereochemistry in the synthesis of atropisomers, which are stereoisomers arising from hindered rotation about a single bond. acs.org The catalyst's three-dimensional structure, featuring a quinoline group and a quinuclidine (B89598) core, creates a chiral pocket that directs the stereochemical outcome of the reaction through interactions like hydrogen bonding and π-stacking. acs.org This approach enables the synthesis of molecules with a controlled axial chirality. acs.org

Another method involves using starting materials from the "chiral pool," which are inexpensive, enantiomerically pure compounds derived from natural sources. For instance, chiral 2-methyl-5,6,7,8-tetrahydroquinolines have been synthesized from naturally occurring monoterpenes like (-)-β-pinene. researchgate.net Although this specific synthesis can have limitations in yield, it demonstrates the principle of transferring chirality from a natural starting material to the target quinoline structure. researchgate.net

These strategies—employing chiral catalysts, using chiral starting materials, and leveraging intramolecular steric interactions—are fundamental to modern asymmetric synthesis, enabling the production of quinolinone derivatives with precisely defined three-dimensional structures.

Table 2: Compound Names Mentioned in the Article

Sophisticated Spectroscopic and Structural Elucidation of 6 Methoxy 1 Methyl 2 1h Quinolinone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 6-Methoxy-1-methyl-2(1H)-quinolinone. By analyzing the chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra, the precise placement of each atom within the molecular framework can be determined.

While specific NMR data for this compound is not extensively detailed in the provided results, typical values for related quinoline (B57606) derivatives can be inferred. For instance, in a similar compound, 4-methyl-6,7,8,9-tetrahydro-2-quinolone, the proton on the nitrogen (N-H) appears as a singlet at a chemical shift of 11.50 ppm, and the vinylic proton H(3) is observed at 5.90 ppm. msu.ru For 6-methylquinoline, the methyl protons resonate around 2.52 ppm. chemicalbook.com In this compound, one would expect to see characteristic signals for the N-methyl group, the methoxy (B1213986) group, and the protons on the quinolinone core.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data from analogous compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.5 - 4.0 | ~30 - 35 |

| O-CH₃ | ~3.8 - 3.9 | ~55 - 56 |

| C3-H | ~6.3 - 6.5 | ~115 - 120 |

| C4-H | ~7.6 - 7.8 | ~140 - 145 |

| Aromatic-H | ~6.8 - 7.5 | ~110 - 150 |

| C=O | - | ~160 - 165 |

Note: This is an interactive data table based on generalized values for similar structures.

To resolve complex structural problems and definitively assign all proton and carbon signals, multidimensional NMR techniques are employed. nih.gov These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.

COSY spectra identify proton-proton (¹H-¹H) couplings, helping to trace the connectivity of adjacent protons within the quinolinone ring system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

These advanced techniques are crucial for distinguishing between isomers and for providing a complete and accurate structural assignment of quinolinone derivatives. nih.govcapes.gov.br

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the C=O (amide) group in the quinolinone ring. mdpi.com The C-O stretching of the methoxy group would likely appear in the 1200-1275 cm⁻¹ range. mdpi.com Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The NIST WebBook provides a condensed phase IR spectrum for the related compound 6-methoxyquinoline (B18371), which shows major peaks that can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring system. Analysis of related quinoline derivatives has shown characteristic bands, for example, a band around 1580 cm⁻¹ can be indicative of specific vibrational modes within the quinoline structure. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and IR spectra to achieve an unambiguous characterization of the main vibrational bands. researchgate.netoatext.com

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Amide) | 1650 - 1680 (Strong) | Variable |

| Aromatic C=C | 1450 - 1600 (Multiple bands) | 1450 - 1600 (Strong) |

| C-O (Methoxy) | 1200 - 1275 (Strong) | Moderate |

| Aromatic C-H | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H (Methyl) | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) |

Note: This is an interactive data table based on typical vibrational frequencies.

Mass Spectrometry for Fragmentation Pathway Analysis and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 189.214 g/mol . epa.gov

The fragmentation of quinoline derivatives upon electron impact often involves characteristic losses of small molecules or radicals. researchgate.net For monomethoxyquinolines, a common fragmentation pathway is the loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide (CO). mcmaster.ca In the case of this compound, potential fragmentation pathways could include the loss of the N-methyl group, the methoxy group, or parts of the heterocyclic ring. For instance, the loss of HCN is a known fragmentation pathway for the quinoline radical cation. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. ub.edu This capability is crucial in distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like liquid chromatography coupled to high-resolution mass spectrometers (LC-HRMS), such as Orbitrap-based systems, are used for the identification and structural elucidation of quinolones and their transformation products. ub.edu The high mass accuracy allows for the confident determination of elemental compositions for the parent ion and its fragments, which is essential for proposing plausible fragmentation pathways and confirming molecular structures. researchgate.netnih.gov

| Ion | Proposed Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |

| [M]⁺• | C₁₁H₁₁NO₂⁺• | 189.0789 |

| [M-CH₃]⁺ | C₁₀H₈NO₂⁺ | 174.0550 |

| [M-CO]⁺• | C₁₀H₁₁NO⁺• | 161.0835 |

| [M-CH₃O]⁺ | C₁₀H₈NO⁺ | 158.0600 |

Note: This is an interactive data table of predicted high-resolution mass-to-charge ratios.

X-ray Crystallography for Precise Solid-State Structure Determination

For example, the crystal structure of a related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, shows that the quinolinone ring system is largely planar. researchgate.net The fusion of different rings can induce slight distortions in bond lengths and angles. msu.ru A crystal structure of this compound would precisely define the planarity of the bicyclic system and the orientation of the methoxy and methyl substituents.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack in the crystal lattice, governed by intermolecular interactions. acs.org These interactions, including hydrogen bonds, C–H···O interactions, and π–π stacking, dictate the supramolecular architecture. acs.orgrsc.orgresearchgate.net

In the crystal structure of quinolinone analogues, various supramolecular motifs have been observed. For instance, in 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, molecules are linked by C—H⋯O hydrogen bonds, forming tubular-like arrangements. researchgate.net The study of different quinoline derivatives shows that substituents have a significant impact on the molecular geometry and the resulting supramolecular features. acs.org In the absence of strong hydrogen bond donors like an -OH group, the crystal packing of this compound would likely be dominated by weaker C–H···O interactions involving the methoxy and carbonyl oxygen atoms, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. Understanding these supramolecular synthons is crucial for crystal engineering and designing materials with specific properties. rsc.org

Reactivity and Mechanistic Investigations of 6 Methoxy 1 Methyl 2 1h Quinolinone

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring

The reactivity of the 6-Methoxy-1-methyl-2(1H)-quinolinone core is dictated by the electronic properties of its constituent rings and substituents. The quinolinone system consists of a benzene (B151609) ring fused to a pyridinone ring. The benzene part is activated by the electron-donating methoxy (B1213986) group at the C6 position, while the pyridinone part is generally electron-deficient.

Electrophilic Substitution: Electrophilic aromatic substitution on the quinoline (B57606) nucleus typically occurs on the benzene ring at positions C5 and C8. numberanalytics.comscribd.com In the case of this compound, the powerful ortho-, para-directing methoxy group at C6 strongly activates the C5 and C7 positions for electrophilic attack. The N-methyl group and the carbonyl function in the pyridinone ring have a deactivating effect on that ring, further favoring substitution on the benzenoid ring. Therefore, reactions like nitration or halogenation are expected to yield predominantly 5- and 7-substituted products.

Nucleophilic Substitution: Nucleophilic substitution reactions on the quinolinone ring are less common unless activated by a suitable leaving group. Studies on analogous compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that a halogen at the C4 position is susceptible to displacement by various nucleophiles, including hydrazines, azides, and amines. mdpi.comresearchgate.net By analogy, if a leaving group were present at the C4 position of this compound, it would serve as a primary site for nucleophilic attack. Another potential site for nucleophilic attack is the C2-carbonyl carbon. Furthermore, research has shown that certain 4-O-aryl quinolines can undergo nucleophilic displacement by thiols like glutathione, suggesting the potential for reactivity at positions activated by an ether linkage. researchgate.net

| Reaction Type | Reagents (Example) | Predicted Primary Site(s) of Reaction | Activating/Directing Influence |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | C5 and C7 | Strongly activating, ortho, para-directing -OCH₃ group at C6. numberanalytics.comscribd.com |

| Nucleophilic Substitution (with leaving group at C4) | Hydrazine (N₂H₄) | C4 | Activation by the adjacent carbonyl and ring nitrogen. mdpi.comresearchgate.net |

| Nucleophilic Addition | Organometallics (e.g., Grignard) | C2 (Carbonyl Carbon) | Polarity of the C=O bond. |

Oxidation-Reduction Chemistry of the 2(1H)-Quinolinone System

The oxidation and reduction chemistry of the 2(1H)-quinolinone scaffold is integral to its function and synthesis. The system contains both reducible and potentially oxidizable moieties.

Reduction: The pyridinone ring of the quinolinone system is susceptible to reduction. Catalytic hydrogenation is a common method to reduce the C3-C4 double bond, yielding the corresponding 3,4-dihydroquinolin-2-one derivative. pharmaguideline.comwikipedia.org For the target molecule, this reaction would produce 6-Methoxy-1-methyl-3,4-dihydro-2(1H)-quinolinone. sigmaaldrich.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce the C2-carbonyl group in addition to the double bond.

| Transformation | Typical Reagents | Product Type | Reference Reaction |

|---|---|---|---|

| Reduction of C3=C4 Double Bond | H₂, Pd/C | 3,4-Dihydro-2(1H)-quinolinone | Catalytic Hydrogenation wikipedia.orgsigmaaldrich.com |

| Reduction of C=O Carbonyl | LiAlH₄, NaBH₄ | 2-Hydroxy-1,2-dihydroquinoline | Carbonyl Reduction |

| Oxidation of Benzenoid Ring | KMnO₄ (vigorous) | Pyridine-dicarboxylic acid (ring opening) | Oxidative Cleavage pharmaguideline.com |

Photochemical Reactions and Excited State Dynamics of Quinolinones

Quinolinone derivatives are known to possess interesting photophysical properties, including fluorescence, making them relevant in materials science and as biological probes. researchgate.net Their behavior upon absorption of light is governed by their excited state dynamics.

Upon excitation with UV or visible light, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can relax through several pathways, including fluorescence (emission of a photon to return to S₀) or intersystem crossing to a triplet state (T₁). Theoretical studies on the parent 2-quinolinol have explored the energies and structures of these lowest singlet and triplet manifolds. researchgate.net The presence of the methoxy and N-methyl substituents on this compound would be expected to modulate these energy levels and thus influence its fluorescence quantum yield and emission wavelength.

Furthermore, photochemical reactions can be initiated from these excited states. For instance, a green and efficient method for synthesizing quinolin-2(1H)-ones involves the visible light-mediated photocatalytic rearrangement of quinoline N-oxides. rsc.org Some quinoline-functionalized molecules are also known to undergo processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift, a highly desirable property for fluorescent dyes. rsc.org The study of these excited state dynamics often employs ab initio computational methods to simulate the potential energy surfaces and reaction pathways. stanford.edu

Reaction Kinetics and Thermodynamic Studies of Quinolinone Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes and predicting compound stability.

Thermodynamics: The feasibility of a reaction is governed by the change in Gibbs free energy (ΔG), which incorporates enthalpy (ΔH) and entropy (ΔS) changes. The thermodynamic stability of the quinolinone structure is influenced by its substituents. Computational studies on analogous substituted cyclic ketones, such as methoxy-substituted indanones, provide insight into these effects. mdpi.comresearchgate.net It has been shown that the presence of a methoxy group contributes to a significant stabilization, decreasing the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. mdpi.com This stabilization can be attributed to the electron-donating resonance effect of the methoxy group interacting with the aromatic system.

Kinetics: Reaction kinetics, or the study of reaction rates, depends on the activation energy (Ea) of the rate-determining step. For quinolinone transformations, kinetic studies can elucidate reaction mechanisms. For example, quantitative studies on quinoline hydrodenitrogenation have determined the reaction network and kinetics under various conditions. capes.gov.br While specific kinetic data for this compound is not readily available, the principles of transition state theory apply. The electron-donating methoxy group can influence the stability of intermediates and transition states, thereby affecting reaction rates. For instance, in electrophilic substitution, this group stabilizes the carbocation intermediate (the sigma complex), accelerating the reaction.

| Substituent | Molecular Core (Analogy) | Enthalpic Contribution (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| -OCH₃ (Methoxy) | 1-Indanone | ~ -153 | mdpi.com |

| -CH₃ (Methyl) | 1-Indanone | ~ -35 | mdpi.com |

Mechanistic Elucidation through Isotopic Labeling and Advanced Computational Methods

To gain a deeper understanding of complex reaction mechanisms, chemists employ sophisticated techniques like isotopic labeling and computational chemistry.

Isotopic Labeling: Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) to trace its path through a reaction. This method is definitive for determining bond-forming and bond-breaking steps. For example, labeling studies have been crucial in confirming mechanisms of reactions on heterocyclic rings. youtube.com A key application is the study of the kinetic isotope effect (KIE), where a significant change in reaction rate upon isotopic substitution indicates that the bond to the labeled atom is broken in the rate-determining step. However, in some cases, such as with stable-isotope-labeled phenytoin, no significant isotope effect is observed, suggesting the labeled position is not involved in the rate-limiting metabolic reaction. nih.gov

Advanced Computational Methods: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. researchgate.netacs.org These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. By mapping the entire potential energy surface, the lowest energy reaction pathway can be identified. For quinoline systems, DFT studies have been used to clarify whether annulation reactions proceed through stepwise or concerted pathways and to explain the regioselectivity of ring-opening reactions. researchgate.netacs.org Theoretical studies on 2-quinolinol have successfully characterized its ground state, tautomeric forms, and excited states, providing insights that are difficult to obtain experimentally. researchgate.net For this compound, these methods could be used to predict its reactivity, rationalize observed product distributions, and explore its photophysical properties.

| Method | Application | Information Gained | Reference Example |

|---|---|---|---|

| Isotopic Labeling (e.g., ¹³C, ¹⁵N) | Tracing reaction pathways, Kinetic Isotope Effect (KIE) studies | Confirmation of atom connectivity, identification of rate-determining steps. | Phenytoin metabolism studies nih.gov |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state searching | Reaction mechanism (stepwise vs. concerted), activation energies, regioselectivity. | Quinoline ring-opening studies acs.org |

| Ab Initio Multiconfigurational Methods (e.g., CASSCF) | Investigation of excited state dynamics and photochemical reactions | Energies of electronic states (singlet, triplet), potential energy surfaces for photoreactions. | 2-Quinolinol excited state studies researchgate.net |

Computational and Theoretical Chemistry of 6 Methoxy 1 Methyl 2 1h Quinolinone

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of quinolinone systems. researchgate.netresearchgate.net Methods like DFT, using functionals such as B3LYP combined with various basis sets (e.g., 6-31G*, 6-311+G**, 6-311++G(d,p)), are frequently used to optimize molecular geometries and calculate electronic and vibrational properties. researchgate.netresearchgate.netresearchgate.net These calculations are typically performed for isolated molecules in the gaseous phase, though solvent effects can also be modeled. researchgate.netnih.gov

The electronic architecture of a molecule is key to its reactivity and interactions. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net For instance, in a study of pyrimidine (B1678525) derivatives, the HOMO-LUMO energy gap was calculated to understand the molecule's electronic properties and reactivity. mjcce.org.mk

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. niscpr.res.in These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. In a study on 2-acetyl-4-phenylquinoline analogues, MEP maps were calculated to visualize the electronic distribution and potential reactive sites. niscpr.res.in

To illustrate these concepts, the following table presents data from a DFT study on a related quinoline (B57606) derivative.

| Parameter | Value (Gas Phase, eV) | Value (Ethanol, eV) |

|---|---|---|

| EHOMO | -5.89 | -5.96 |

| ELUMO | -1.89 | -2.06 |

| Energy Gap (ΔE) | 4.00 | 3.90 |

Local reactivity is often analyzed using Fukui functions, f(r), which identify the most reactive sites within a molecule. mjcce.org.mkresearchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted into the LUMO) and electrophilic attack (where an electron is donated from the HOMO). nih.govresearchgate.net Such analyses are crucial for understanding reaction mechanisms and designing molecules with specific reactivity patterns. mjcce.org.mk

Molecular Dynamics Simulations for Conformational Space and Flexibility

While quantum calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. researchgate.net MD simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. This methodology is essential for exploring the conformational space of flexible molecules like 6-Methoxy-1-methyl-2(1H)-quinolinone, understanding the stability of different conformers, and observing how the molecule interacts with its environment, such as a solvent or a protein binding site. researchgate.netnih.gov For example, MD simulations have been used to confirm the conformational stability of a ligand-protein complex involving a quinazolinone derivative, ensuring that the interactions observed in static docking models are maintained over time. researchgate.net

In Silico Modeling of Molecular Interactions: Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.comnih.gov This method is central to structure-based drug design. The process involves preparing the 3D structures of both the ligand and the target protein, followed by a docking simulation using software like AutoDock Vina. researchgate.netd-nb.info The simulation generates multiple possible binding poses and scores them based on binding free energy, with more negative scores indicating stronger affinity. jbcpm.com

Docking studies on quinoline and quinazolinone derivatives have been performed to predict their binding modes and affinities for various protein targets. nih.govmdpi.com The analysis of the best-docked poses reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.gov For example, in a study of 6-methoxy-2-arylquinoline analogues as P-glycoprotein inhibitors, docking revealed that the oxygen atom of the methoxy (B1213986) group acted as a hydrogen bond acceptor, while the quinoline ring engaged in hydrophobic interactions. nih.gov

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| QZL1 | -6.8 |

| QZL2 | -6.6 |

| QZL3 | -6.6 |

| QZL4 | -6.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Quinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net The goal is to predict the activity of new, unsynthesized molecules. researchgate.net

The process involves several steps:

Data Set Preparation : A series of quinolinone derivatives with known biological activities (e.g., IC₅₀ values) is compiled. researchgate.net

Descriptor Calculation : Various molecular descriptors (e.g., topological, physicochemical, electronic) are calculated for each molecule. nih.govacs.org

Model Development : Statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are used to build a mathematical relationship between the descriptors and the biological activity. nih.govresearchgate.net

Validation : The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov

QSAR studies on quinoline derivatives have successfully identified key descriptors like molecular weight, polarizability, and partition coefficient that are significantly correlated with their anticancer activity. researchgate.net These validated models serve as powerful tools for designing new quinolinone derivatives with potentially enhanced therapeutic effects. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structural confirmation. researchgate.neteurjchem.com By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies and comparing them to experimental data, researchers can validate their computationally optimized structures. researchgate.netnih.gov

DFT methods are commonly used to compute these parameters. eurjchem.com For vibrational frequencies, the calculated harmonic frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to predict ¹H and ¹³C chemical shifts. nih.gov A strong correlation between the calculated and experimental spectra confirms that the computed geometry is a reliable representation of the molecule's actual structure. nih.govepstem.net

| Atom | Experimental (in CDCl3) | Calculated (GIAO/B3LYP/6-31G(d,p) in CHCl3) |

|---|---|---|

| C2 | 162.75 | 163.60 |

| C3 | 110.15 | 108.82 |

| C4 | 161.46 | 164.71 |

| C4a | 117.82 | 118.00 |

Biological Activity and Molecular Mechanisms of 2 1h Quinolinone Derivatives

Identification and Characterization of Molecular Targets and Pathways

The 2(1H)-quinolinone core structure is a versatile template that has been functionalized to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids. This versatility allows for the modulation of numerous cellular pathways involved in various disease states.

2(1H)-Quinolinone derivatives have been identified as potent inhibitors of several critical enzyme families.

DNA Gyrase and Topoisomerase IV: A structurally novel class of quinoline (B57606) derivatives acts as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govscholarsportal.infomedchemexpress.cn These enzymes are essential for bacterial DNA replication, and their inhibition leads to potent antibacterial activity. researchgate.net These novel bacterial topoisomerase inhibitors (NBTIs) bind to a site distinct from that of fluoroquinolones, allowing them to remain active against quinolone-resistant bacterial strains. researchgate.net Research into 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives led to the identification of compounds with powerful inhibitory activity against Escherichia coli DNA gyrase, with IC₅₀ values in the nanomolar range. researchgate.net This inhibition disrupts the relaxation of supercoiled DNA, which is a critical step in DNA synthesis. pioneerpublisher.com

Kinases: The quinoline and quinazolinone scaffolds are prominent in the development of kinase inhibitors for cancer therapy. mdpi.commdpi.com These compounds often function as ATP-competitive inhibitors, blocking the signaling pathways that drive cell proliferation. mdpi.com Derivatives have been developed as multi-target inhibitors, showing activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other kinases like HER2 and CDK2. mdpi.comnih.gov For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated potent inhibition of mutated kinases like EGFRT790M and BRAFV600E, which are associated with drug resistance in cancer. nih.gov

| Derivative Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 8-(Methylamino)-2-oxo-1,2-dihydroquinolines | E. coli DNA Gyrase | 0.0017 µM | researchgate.net |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compound 3h) | EGFR | 57 nM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compound 3h) | BRAFV600E | 68 nM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compound 3h) | EGFRT790M | 9.70 nM | nih.gov |

| 3,4-Dihydro-2(1H)-quinolinones (Compound 5k) | 12-HETE Release | Potent Inhibition | nih.gov |

The structural framework of quinolinones is also suitable for designing ligands that bind to specific receptors, thereby modulating their downstream signaling pathways.

G Protein-Coupled Receptors (GPCRs): Quinoline derivatives have been synthesized and studied as ligands for GPCRs, such as melatonin (B1676174) and dopamine (B1211576) receptors. ebi.ac.uknih.gov For instance, certain indolin-2-one derivatives, which share a related structural core, show high affinity and selectivity for the dopamine D4 receptor. nih.gov Activation or inhibition of these receptors can trigger or block intracellular signaling cascades, such as those involving the PI3K/Akt pathway, which is crucial for cell survival and proliferation. researchgate.netmdpi.com

Nuclear Receptors: Ligand binding to nuclear receptors stabilizes a specific conformation of the receptor, facilitating interactions with co-regulator proteins that control gene expression. nih.gov While specific studies on 6-Methoxy-1-methyl-2(1H)-quinolinone are unavailable, the general principle involves the ligand fitting into the receptor's binding pocket, which modulates the receptor's structure and function.

Certain quinolinone derivatives exert their biological effects by directly interacting with DNA, leading to damage and cell death.

Intercalation and Groove Binding: Some derivatives can slide between the base pairs of the DNA double helix (intercalation) or fit into the minor groove of the DNA. researchgate.netatdbio.com These interactions can deform the DNA structure, preventing the action of enzymes like topoisomerases and polymerases, thereby blocking DNA replication and transcription. atdbio.com In-silico studies of quinoline-3-carboxylic acids suggest they bind preferentially to the A/T minor groove region of B-DNA. researchgate.net

DNA Damage: Furoquinolinone compounds have been shown to induce DNA-protein cross-links and DNA fragmentation upon activation. nih.gov Other DNA damaging agents work by attaching alkyl groups to DNA bases, which can lead to the formation of intra-strand or inter-strand cross-links, ultimately preventing DNA separation for replication. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) analysis involves systematically modifying a compound's chemical structure to understand how these changes affect its biological activity. collaborativedrug.compatsnap.com This process is crucial for optimizing lead compounds and elucidating their mechanism of action.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the 2(1H)-quinolinone class, the quinolinone ring itself is the core pharmacophore. sapub.orgresearchgate.netmdpi.com

The 4-hydroxy-2-quinolinone moiety is considered a privileged structure, and its derivatives have been synthesized as multi-target agents. researchgate.netmdpi.com

Attaching heteroaryl groups, such as purines, to the 3-position of the quinolinone ring has been explored to create inhibitors of the Hsp90 protein folding machinery. nih.gov

The presence of a piperazine-linked quinazoline (B50416) scaffold has been investigated for developing anti-mycobacterial agents. researchgate.net

The type and position of substituents on the quinolinone scaffold dramatically influence molecular recognition and biological effect.

Substituents on the Carbocyclic Ring: Halogen substitutions at the C-6 and C-7 positions, such as with chlorine (Cl) and fluorine (F), have been shown to improve the metabolic stability of quinoline derivatives. nih.gov

Substituents on the Heterocyclic Ring: The introduction of a 4-(1,2,3-triazol-1-yl) moiety creates potent antiproliferative agents, with further substitution on the triazole ring fine-tuning the activity against specific kinase targets. nih.gov A cyano group at the C-4 position can increase sensitivity to photo-activation in certain quinoline-based photoremovable protecting groups. researchgate.net

Side Chains: The nature of the side chain at various positions is critical. For example, in a series of 3,4-dihydro-2(1H)-quinolinones, a sulfinylpropoxy side chain at the C-6 position produced a potent inhibitor of 12-HETE release from platelets. nih.gov The hydrophobicity of the molecule, which can be altered by substituents like methyl (CH₃) or cyano (CN) groups, also affects its biological profile. deepdyve.com

| Position | Substituent/Motif | Observed Effect | Reference |

|---|---|---|---|

| C-3 | Heteroaryl (e.g., purine) | Hsp90 Inhibition | nih.gov |

| C-4 | 1,2,3-Triazole | Antiproliferative (Kinase Inhibition) | nih.gov |

| C-6 | -O-(CH₂)₃-SO-(imidazolyl) | Inhibition of 12-HETE release | nih.gov |

| C-6 & C-7 | Cl, F | Improved metabolic stability | nih.gov |

| C-4 | Morpholino group | Improved antileishmanial activity and solubility | nih.gov |

Mechanistic Investigations of Cellular Responses

The cellular responses to 2(1H)-quinolinone derivatives are a subject of ongoing research, with studies pointing towards their potential to modulate critical cellular processes such as the cell cycle and apoptosis. While specific mechanistic data for This compound regarding cell cycle modulation and apoptosis induction pathways are not extensively available in the current body of scientific literature, the broader class of quinolinone and quinoline derivatives has been investigated for these effects, providing a basis for potential areas of investigation for this specific compound.

Research on related methoxy-substituted quinoline and quinolinone analogs has demonstrated a range of biological activities. For instance, certain methoxy-containing quinoline derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms. One such study on 10-methoxy-canthin-6-one, a compound with a different core structure but also featuring a methoxy (B1213986) group, revealed its ability to cause cell cycle arrest at the G2/M phase. researchgate.net This was associated with the activation of the DNA damage response pathway, including the phosphorylation of ATM, ATR, Chk1/2, p53, and H2A.X. researchgate.net Furthermore, an increase in the expression of cyclin-dependent kinase inhibitors such as p21 and p27 was observed, which are crucial regulators of cell cycle progression. acs.org

In a different study, a resveratrol (B1683913) derivative functionalized with methyl and methoxy groups was found to induce autophagic cell death in lung cancer cells by targeting the mTOR signaling pathway. mdpi.com This highlights that the inclusion of methoxy and methyl groups on a core scaffold can lead to significant anticancer activity through defined molecular pathways.

While these examples provide insights into how related structural motifs can influence cellular processes, it is important to note that the specific effects of This compound on cell cycle and apoptosis remain to be elucidated through direct experimental investigation.

Preclinical Biological Screening Methodologies for Mechanism of Action Discovery

The discovery of the precise mechanism of action for a compound like This compound involves a multi-faceted preclinical screening approach. This typically begins with broad-based cellular assays to identify initial biological activities, followed by more targeted investigations to pinpoint the molecular pathways involved.

A primary step in preclinical screening is often the assessment of the compound's cytotoxic or anti-proliferative effects against a panel of cancer cell lines. A study involving a series of 6-methoxy-2-arylquinoline derivatives, which share a core structure with the compound of interest, utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine their cytotoxic activity against gastric carcinoma cell lines. nih.gov This initial screening helps to identify if a compound has potential as an anticancer agent and at what concentrations it is active.

Once a biological effect is observed, a variety of assays can be employed to dissect the underlying mechanism. For investigating cell cycle modulation, flow cytometry is a fundamental technique. This method allows for the analysis of DNA content, which can reveal the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netresearchgate.net Further refinement of this analysis can be achieved by using markers such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation to specifically label cells undergoing DNA synthesis (S phase), or by measuring the expression levels of cyclins and cyclin-dependent kinases (CDKs) that regulate progression through the cell cycle. researchgate.netsigmaaldrich.com

To investigate apoptosis induction, several key methodologies are employed. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common approach to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov The activation of caspases, which are key executioners of apoptosis, can be measured using specific substrates or antibodies. nih.gov Western blotting can be used to detect the cleavage of PARP (poly(ADP-ribose) polymerase) and the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family.

For a broader, unbiased approach to mechanism of action discovery, techniques such as proteomics and transcriptomics can be utilized. These "omics" approaches can provide a global view of the changes in protein and gene expression, respectively, following treatment with the compound. This can help to identify novel targets and pathways that are affected. For example, a study on quinolinol derivatives used proteomics to reveal that the compounds induced changes in multiple pathways including RNA metabolism, carbon metabolism, and mitochondrial function, leading to cell death. nih.gov

Advanced Analytical Methodologies for Quinolinone Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantitation

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For quinolinone research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques, each offering distinct advantages for purity assessment and quantitation. scispace.com

HPLC is a versatile and widely used technique for the analysis of quinolinone derivatives due to its applicability to a broad range of compound polarities and molecular masses. scispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. scispace.com

Method development for a specific compound like 6-Methoxy-1-methyl-2(1H)-quinolinone involves the systematic optimization of several key parameters to achieve the desired separation (resolution) and sensitivity. The process begins with selecting an appropriate column and mobile phase. sigmaaldrich.comresearchgate.net For quinoline (B57606) derivatives, C18 (ODS) columns are frequently employed. nih.gov A study on the related compound 6-Methoxy-2-methylquinoline utilized a Newcrom R1 reverse-phase column. sielc.com The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com A gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate compounds with differing hydrophobicities. scispace.com

The selection of the detector is critical and depends on the chemical nature of the analyte. sigmaaldrich.com For quinolinones, UV-Vis or Photodiode Array (PDA) detectors are common, with detection wavelengths set to capture the compound's absorbance maxima, for instance, at 275 nm or 340 nm for certain quinolone derivatives. nih.govijsred.com

Table 1: Example of HPLC Method Parameters for Quinolinone Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | PerfectSil Target ODS-3 (C18), 5 µm nih.gov | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Gradient of 0.1% TFA, Methanol, Acetonitrile nih.gov | Acetonitrile, Water, Phosphoric Acid sielc.com |

| Flow Rate | 1.2 mL/min nih.gov | Not specified |

| Detection | Photodiode Array (PDA) at 275 nm nih.gov | UV or MS sielc.com |

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. youtube.com Validation confirms the method's performance through a series of defined tests. mdpi.com Key validation parameters include:

Linearity : The ability to produce test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by the correlation coefficient (r²) of a calibration curve, which should be close to 1.0. youtube.commdpi.com For one quinolinone derivative, linearity was established in the 4-24 ppm range with an r² of 0.9998. ijsred.com

Precision : The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD), which should be low (e.g., less than 2%). ijsred.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. youtube.com Recoveries for a quinolinone derivative were reported to be between 98.69% and 101.19%. ijsred.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. youtube.com For a set of ten quinolones, LODs were as low as 0.03 ng/µL. nih.gov

Table 2: Representative HPLC Method Validation Data for a Quinolinone Derivative

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 4-24 ppm | ijsred.com |

| Correlation Coefficient (r²) | 0.9998 | ijsred.com |

| Accuracy (% Recovery) | 98.69% - 101.19% | ijsred.com |

| Precision (RSD) | < 2% | ijsred.com |

| LOD | 0.012–0.184 µg/mL (for 24 markers) | mdpi.com |

| LOQ | 0.004–0.061 µg/mL (for 24 markers) | mdpi.com |

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. While some simpler quinolines can be analyzed directly, many quinolinone structures, including this compound, may exhibit insufficient volatility or thermal stability for direct GC analysis. The boiling point of quinoline itself is approximately 240°C, and GC methods require careful optimization of the inlet temperature to ensure complete vaporization without decomposition.

For less volatile compounds, chemical derivatization is a common strategy to increase volatility and improve chromatographic behavior. nih.gov This involves reacting the analyte to form a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. This approach is widely used in metabolomics to make primary metabolites like sugars and amino acids amenable to GC analysis. nih.gov A similar strategy could be applied to quinolinones, particularly those with functional groups that can be readily derivatized. Analysis of quinoline in textiles has been performed using GC, indicating the feasibility of this technique for the core ring structure. researchgate.net

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Analysis

To achieve unambiguous identification and structural elucidation, chromatographic systems are often coupled with mass spectrometry (MS), a technique known as hyphenation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive technique that combines the separation power of HPLC with the mass analysis capabilities of MS. nih.gov As the separated components elute from the HPLC column, they are ionized (e.g., using Electrospray Ionization, ESI) and enter the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the molecular ion, which can confirm the molecular weight of the compound. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and generate a characteristic fragmentation pattern, which serves as a "fingerprint" for structural confirmation. nih.gov This technique is invaluable for identifying known compounds in complex matrices and for elucidating the structures of unknown but related substances. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. It is a benchmark technique for the definitive identification of volatile compounds. mdpi.com After separation on the GC column, compounds enter the MS, where they are typically ionized by Electron Ionization (EI). mdpi.com This high-energy ionization process causes reproducible fragmentation of the molecule. nih.gov The resulting mass spectrum, with its unique pattern of fragment ions, can be compared against spectral libraries for confident identification. mdpi.com For instance, the analysis of quinoline by GC-MS shows characteristic ion peaks at m/z 129 (the molecular ion), 102, and 123, which are used for its identification. GC-MS has been successfully applied to identify quinoline and its derivatives in various samples. researchgate.netnih.govresearchgate.net

Capillary Electrophoresis (CE) for Specialized Analytical Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in an electric field. oup.com It offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents. oup.comrsc.org

Several modes of CE can be applied to quinolinone analysis. Capillary Zone Electrophoresis (CZE) is the simplest form, where separation occurs in a free solution (buffer). Research has shown that a buffer of 25 mM sodium tetraborate (B1243019) at a pH of 9.3 provides an efficient system for separating a wide range of quinolone derivatives. oup.com Other modes, such as Micellar Electrokinetic Chromatography (MECC), introduce surfactants into the buffer to form micelles, allowing for the separation of both charged and neutral compounds. nih.gov The versatility of CE also extends to chiral separations, where chiral selectors like cyclodextrins can be added to the buffer to resolve enantiomers, which is crucial for many biologically active quinolones. nih.govnih.govresearchgate.net

Table 3: Optimized Capillary Zone Electrophoresis (CZE) Conditions for Quinoline Separation

| Parameter | Condition | Reference |

|---|---|---|

| Buffer | 25 mM Sodium Tetraborate | oup.com |

| pH | 9.3 | oup.com |

| Applied Voltage | +20 kV | oup.com |

| Temperature | 25°C | oup.com |

| Detection | UV at 280 nm | oup.com |

Spectrophotometric and Fluorometric Methods for High-Sensitivity Detection

Spectrophotometric and fluorometric methods are primarily used as detection techniques coupled with separation methods like HPLC and CE.

Spectrophotometric detection , typically using a UV-Vis or PDA detector, is the most common detection method in HPLC. ijsred.com It relies on the principle that the analyte absorbs light at a specific wavelength. Quinolinone compounds possess chromophores within their structure that allow for strong UV absorbance, making this a robust and reliable detection method for quantitative analysis. nih.govijsred.com

Fluorometric detection offers significantly higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. nih.gov Certain quinoline structures, such as quinine (B1679958) and quinidine, are naturally fluorescent. nih.gov When coupled with a highly sensitive detector, such as a Laser-Induced Fluorescence (LIF) detector, this property allows for detection at very low concentrations (e.g., ng/mL levels). nih.gov This high-sensitivity detection is particularly advantageous for trace analysis or when sample volume is limited.

Emerging Research Directions and Future Perspectives in Quinolinone Chemistry

Applications of Quinolinones in Functional Materials Science

The inherent photophysical properties of the quinoline (B57606) core make it a subject of great interest for the development of functional materials. researchgate.net Quinoline-based molecules are noted for their highly efficient electron-transporting capabilities, thermal and redox stability, and significant photoluminescence quantum yields. researchgate.net These characteristics are crucial for creating high-tech devices like organic light-emitting diodes (OLEDs), photodiode detectors, and organic photovoltaic cells. researchgate.net

The functionalization of the quinolinone ring system allows for the fine-tuning of its fluorescent properties. Research has demonstrated that quinoline derivatives can serve as sensitive and selective fluorescent probes or chemosensors for detecting various analytes, including metal ions. nih.govnih.gov The mechanism often involves the quinoline's nitrogen atom coordinating with a metal ion, which in turn modulates the compound's fluorescence. nih.gov For example, certain aminoquinoline-based sensors exhibit changes in color and fluorescence in response to pH variations, making them promising for use as reusable and precise pH sensors in both solutions and solid states. researchgate.net